2-{[(3-Fluoro-4-methylphenyl)methyl]amino}propane-1,3-diol
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Overview
Description
2-{[(3-Fluoro-4-methylphenyl)methyl]amino}propane-1,3-diol is an organic compound with the molecular formula C11H16FNO2. This compound features a fluorinated aromatic ring and a propane-1,3-diol backbone, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Fluoro-4-methylphenyl)methyl]amino}propane-1,3-diol typically involves the reaction of 3-fluoro-4-methylbenzylamine with glycidol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Fluoro-4-methylphenyl)methyl]amino}propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary alcohols.
Scientific Research Applications
2-{[(3-Fluoro-4-methylphenyl)methyl]amino}propane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-{[(3-Fluoro-4-methylphenyl)methyl]amino}propane-1,3-diol exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(3-Fluoro-4-methylphenyl)methyl]amino}ethan-1-ol
- 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid
- 2,2,3,3-Tetrafluorbutandiol
Uniqueness
2-{[(3-Fluoro-4-methylphenyl)methyl]amino}propane-1,3-diol is unique due to its specific combination of a fluorinated aromatic ring and a propane-1,3-diol backbone. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H16FNO2 |
---|---|
Molecular Weight |
213.25 g/mol |
IUPAC Name |
2-[(3-fluoro-4-methylphenyl)methylamino]propane-1,3-diol |
InChI |
InChI=1S/C11H16FNO2/c1-8-2-3-9(4-11(8)12)5-13-10(6-14)7-15/h2-4,10,13-15H,5-7H2,1H3 |
InChI Key |
WJERNSAQQWUGDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(CO)CO)F |
Origin of Product |
United States |
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